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pentalenolactone D(1-) -

pentalenolactone D(1-)

Catalog Number: EVT-1597428
CAS Number:
Molecular Formula: C15H19O4-
Molecular Weight: 263.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pentalenolactone D(1-) is a monocarboxylic acid anion that is the conjugate base of pentalenolactone D, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a pentalenolactone D.
Overview

Pentalenolactone D(1-) is a significant compound within the pentalenolactone family, known for its antibiotic properties. It is primarily derived from various species of the genus Streptomyces, which are renowned for their ability to produce a wide array of bioactive secondary metabolites. Pentalenolactone D(1-) is classified as a sesquiterpene lactone, characterized by a unique bicyclic structure that contributes to its biological activity and potential therapeutic applications.

Source

The biosynthesis of pentalenolactone D(1-) occurs in Streptomyces avermitilis and other related species, where specific genes involved in its production have been identified. The compound is synthesized through a series of enzymatic reactions, including hydroxylation and cyclization processes, which transform precursor molecules into the final lactone structure .

Classification

Pentalenolactone D(1-) is classified under the Chemical Entities of Biological Interest (ChEBI) with the identifier CHEBI:70787. It falls within the broader category of pentalenolactones, which are known for their complex structures and diverse biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of pentalenolactone D(1-) involves several key enzymatic steps. One notable method includes the enzymatic conversion of 1-deoxypentalenic acid using specific dioxygenases like PtlH, which catalyzes the hydroxylation of this precursor. The process can be summarized as follows:

  1. Enzymatic Hydroxylation: The enzyme PtlH catalyzes the conversion of 1-deoxypentalenic acid in the presence of oxygen and iron ions, resulting in hydroxylated intermediates.
  2. Cyclization: Subsequent reactions lead to cyclization, forming the characteristic lactone structure.
  3. Purification: The product is typically purified using techniques such as chromatography to isolate pentalenolactone D(1-) from other metabolites .
Molecular Structure Analysis

Structure and Data

Pentalenolactone D(1-) features a complex bicyclic structure that includes a five-membered lactone ring. The molecular formula is C15H22O3, with a molecular weight of approximately 250.34 g/mol. Detailed spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been employed to elucidate its structure, confirming the arrangement of functional groups and stereochemistry .

Chemical Reactions Analysis

Reactions and Technical Details

Pentalenolactone D(1-) participates in various chemical reactions typical for sesquiterpene lactones:

  • Hydroxylation Reactions: These reactions are critical for modifying the compound's structure and enhancing its biological activity.
  • Esterification: The lactone form can undergo hydrolysis to yield corresponding acids or alcohols.
  • Biological Activity: Pentalenolactone D(1-) exhibits antibacterial properties, making it a subject of research for potential pharmaceutical applications .
Mechanism of Action

Process and Data

The mechanism of action for pentalenolactone D(1-) primarily involves its interaction with bacterial cell membranes and inhibition of essential cellular processes. Studies suggest that it disrupts membrane integrity and interferes with protein synthesis, leading to bacterial cell death. The compound's efficacy against various pathogens highlights its potential as an antibiotic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Pentalenolactone D(1-) is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound can undergo various chemical transformations typical for lactones, including hydrolysis and esterification reactions .
Applications

Scientific Uses

Pentalenolactone D(1-) has garnered attention for its potential applications in medicine due to its antibiotic properties. It serves as a model compound in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic agents against resistant bacterial strains. Additionally, it is used in biochemical research to explore metabolic pathways involving sesquiterpenes .

Biosynthesis and Genetic Regulation of Pentalenolactone D(1−)

Genomic Architecture of Pentalenolactone Biosynthetic Gene Clusters

The biosynthetic machinery for pentalenolactone D(1−) is encoded within highly organized gene clusters conserved across Streptomyces species. In Streptomyces avermitilis, a 13.4-kb genomic segment (centered at 3.75 Mb) harbors 13 unidirectionally transcribed open reading frames (ORFs) essential for pentalenolactone biosynthesis [2] [8]. This cluster includes:

  • Core biosynthetic genes: ptlA (pentalenene synthase), ptlB (farnesyl diphosphate synthase), ptlH (non-heme iron hydroxylase), ptlI (cytochrome P450), and ptlF (dehydrogenase) [2].
  • Resistance and regulatory elements: gap1 encoding a pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase (GAPDH) at the 5′ end, and ptlR encoding an AraC-family transcriptional regulator [1] [2].
  • Export machinery: ptlG encoding a major facilitator superfamily (MFS) efflux transporter [2].

Table 1: Gene Composition of Pentalenolactone Biosynthetic Clusters

GeneLocus (S. avermitilis)Function
gap1SAV_2990Pentalenolactone-resistant GAPDH (self-resistance)
ptlHSAV_2991Fe(II)/α-ketoglutarate-dependent hydroxylase
ptlGSAV_2992Transmembrane efflux protein (MFS transporter)
ptlFSAV_2993Short-chain dehydrogenase/reductase
ptlESAV_2994Flavin-dependent monooxygenase (Baeyer-Villiger oxidation)
ptlDSAV_2995Non-heme iron dioxygenase
ptlCSAV_2996Hypothetical protein
ptlBSAV_2997Farnesyl diphosphate synthase
ptlASAV_2998Pentalenene synthase
ptlISAV_2999Cytochrome P450 (CYP183A1)
ptlRSAV_3000AraC-family transcriptional regulator

Deletion of this cluster abolishes pentalenolactone production, while heterologous expression in Streptomyces lividans results in accumulation of pentalenic acid, confirming its functional autonomy [2] [8]. The operonic organization enables coordinated expression, with ptlR acting as a bidirectional transcriptional activator for biosynthetic and resistance genes [1].

Enzymatic Cascades in Pentalenolactone D(1−) Biosynthesis

Pentalenolactone D(1−) derives from a multi-step oxidative cascade beginning with farnesyl diphosphate (FPP):

  • Cyclization: PtlA (pentalenene synthase) converts FPP to pentalenene via a humulyl cation intermediate [2] [9].
  • Initial Oxidation: PtlI (CYP450) catalyzes allylic oxidation of pentalenene to 1-deoxypentalenic acid via pentalenenal [2] [9].
  • Hydroxylation: PtlH hydroxylates 1-deoxypentalenic acid at C-11 to form 1-deoxy-11β-hydroxypentalenic acid [3] [6].
  • Dehydrogenation: PtlF oxidizes the C-11 hydroxyl group using NAD⁺ to yield 1-deoxy-11-oxopentalenic acid (kcat = 0.65 s⁻¹, Km = 6.5 μM) [9].
  • Lactonization: PenE/PntE (flavin-dependent Baeyer-Villiger monooxygenases) convert 1-deoxy-11-oxopentalenic acid to pentalenolactone D through nucleophilic insertion of oxygen [8].

Table 2: Key Intermediates in Pentalenolactone D(1−) Biosynthesis

IntermediateStructureGenerating EnzymeProperties
PentaleneneTricyclic sesquiterpenePtlAHydrocarbon precursor
1-Deoxypentalenic acidCarboxylic acidPtlILabile, often isolated as glucuronyl ester
1-Deoxy-11β-hydroxypentalenic acidC11-hydroxylated derivativePtlHStereospecific β-configuration
1-Deoxy-11-oxopentalenic acidKetonePtlFSubstrate for Baeyer-Villiger oxidation
Pentalenolactone D(1−)δ-Lactone anionPenE/PntEStable anion at physiological pH

Pentalenolactone D(1−) exists as the deprotonated conjugate base of pentalenolactone D (CHEBI:70787) at physiological pH, characterized by its δ-lactone ring and carboxylate group [4].

Role of Non-Heme Iron Hydroxylases (PtlH) in Intermediate Oxidation

PtlH exemplifies a non-heme iron(II)/α-ketoglutarate-dependent dioxygenase critical for installing oxygen functionality. Key biochemical features include:

  • Active Site Architecture: Crystal structures reveal a double-stranded β-helix (DSBH) fold with a 2-His-1-carboxylate facial triad (His₁₄₈, Asp₁₅₀, His₂₄₈) coordinating Fe(II) [6]. Substrate binding induces conformational changes, including ordering of a C-terminal α-helix that seals the active site [6].
  • Substrate Specificity: PtlH exclusively hydroxylates 1-deoxypentalenic acid at C-11β (Km = 0.57 mM, kcat = 4.2 s⁻¹). No activity is observed against pentalenene or pentalen-13-ol [3] [6].
  • Catalytic Mechanism: Consumes α-ketoglutarate and O₂ to generate a Fe(IV)=O ferryl intermediate that abstracts hydrogen from C-11, followed by radical recombination to yield the 11β-alcohol [3] [6].

Table 3: Kinetic Parameters of PtlH

SubstrateKm (mM)kcat (s⁻¹)pH OptimumCofactors
1-Deoxypentalenic acid0.57 ± 0.194.2 ± 0.66.0Fe(II), α-ketoglutarate, O₂

Cytochrome P450 (PtlI) Mediated Allylic Oxidation Pathways

PtlI (CYP183A1) initiates the oxidative tailoring of pentalenene:

  • Reaction Sequence: Converts pentalenene to 1-deoxypentalenic acid via sequential oxidations:
  • Pentalenene → Pentalen-13-ol: Hydroxylation at C-13 [9].
  • Pentalen-13-ol → Pentalen-13-al: Dehydrogenation to aldehyde [9].
  • Pentalen-13-al → 1-Deoxypentalenic acid: Oxidative decarboxylation [9].
  • Catalytic Mechanism: Utilizes ferredoxin redox partners and molecular oxygen to form a ferryl-oxo species (Compound I) that abstracts hydrogen from allylic positions [7] [9].
  • Regioselectivity: Preferential oxidation at C-13 due to hydrophobic substrate channel topology that positions C-13 proximal to the heme iron [9].

This three-step oxidation exemplifies the multi-functionality of bacterial P450s in terpenoid modification.

Evolutionary Conservation of Pentalenolactone Biosynthetic Machinery

The pentalenolactone pathway showcases remarkable genetic conservation across Streptomyces:

  • Gene Synteny: Clusters from S. exfoliatus UC5319 (pen), S. arenae TÜ469 (pnt), and S. avermitilis (ptl) share >90% nucleotide identity and identical gene order, indicating horizontal gene transfer [1] [8].
  • Functional Orthologs: PenR (MarR/SlyA family regulator) and PntR activate transcription in their respective hosts and cross-complement deletion mutants, confirming conserved regulatory logic [1].
  • Divergent Evolution in Tailoring Enzymes: While S. avermitilis PtlE produces neopentalenolactone D, S. exfoliatus PenE and S. arenae PntE generate pentalenolactone D, illustrating enzyme substrate promiscuity driving structural diversification [8].

Table 4: Conservation of Pentalenolactone Genes Across Streptomyces

Gene FunctionS. exfoliatus UC5319S. arenae TÜ469S. avermitilis% Identity
Pentalenene synthasePenAPntAPtlA (SAV_2998)76–85%
Fe(II)/αKG hydroxylasePenHPntHPtlH (SAV_2991)82%
Baeyer-Villiger monooxygenasePenEPntEPtlE (SAV_2994)78%
Transcriptional activatorPenRPntRPtlR (SAV_3000)88%
Resistant GAPDHPenKPntKGap1 (SAV_2990)92%

Properties

Product Name

pentalenolactone D(1-)

IUPAC Name

(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate

Molecular Formula

C15H19O4-

Molecular Weight

263.31 g/mol

InChI

InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1

InChI Key

MRLXXQBBRNRWDA-LIEMUPCESA-M

Canonical SMILES

CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C

Isomeric SMILES

C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C

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